molecular formula C17H14ClN5 B13092412 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile

9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile

Cat. No.: B13092412
M. Wt: 323.8 g/mol
InChI Key: DKENVSHNKFNIDD-UHFFFAOYSA-N
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Description

9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is a complex organic compound that belongs to the class of triazolo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a naphthyridine system, which is further substituted with a benzyl group, a chlorine atom, and a carbonitrile group. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by its fusion with the naphthyridine system. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Fusion with Naphthyridine: The triazole ring is then fused with a naphthyridine derivative through a condensation reaction, often facilitated by a catalyst such as palladium or copper.

    Introduction of Substituents: The benzyl, chlorine, and carbonitrile groups are introduced through various substitution reactions, typically involving reagents like benzyl chloride, thionyl chloride, and cyanogen bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized triazolo-naphthyridine derivatives.

    Reduction: Amino-triazolo-naphthyridine derivatives.

    Substitution: Various substituted triazolo-naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is studied for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signals.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile: shares similarities with other triazolo-naphthyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, chlorine, and carbonitrile groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

323.8 g/mol

IUPAC Name

9-benzyl-5-chloro-8,10-dihydro-7H-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile

InChI

InChI=1S/C17H14ClN5/c18-16-14(8-19)13-6-7-22(9-12-4-2-1-3-5-12)10-15(13)17-21-20-11-23(16)17/h1-5,11H,6-7,9-10H2

InChI Key

DKENVSHNKFNIDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=C(N3C2=NN=C3)Cl)C#N)CC4=CC=CC=C4

Origin of Product

United States

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